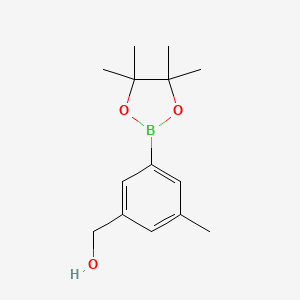

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

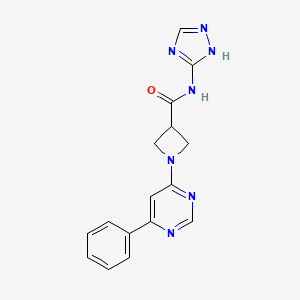

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester is a chemical compound with the empirical formula C13H19BO3 . It is a boronic acid ester, which is a class of compounds widely used in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2cccc(CO)c2 . The InChI key for this compound is ZEWWJJQAFTXUIS-UHFFFAOYSA-N . Chemical Reactions Analysis

Boronic acid esters, including this compound, are susceptible to hydrolysis . They are also used in various chemical reactions, such as the Suzuki–Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its melting point is between 42-46 °C . The molecular weight of the compound is 234.10 g/mol .科学的研究の応用

Fluorescence Sensing

The compound has been utilized in the development of a highly sensitive photo-induced electron transfer (PET)-type fluorescent sensor for detecting trace amounts of water. This sensor, Anthracene-(aminomethyl)phenylboronic acid pinacol ester (AminoMePhenylBPin) SM-1, exhibits sensitivity due to its cyano group acting as an electron-withdrawing substituent and its hydroxymethyl group (Miho et al., 2021).

Organic Synthesis

It is a key reagent in the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, producing 1,3-diarylpropene derivatives with a phenolic hydroxyl group through a selective coupling reaction. This process is facilitated by a hydrazone 1d-Pd(OAc)2 system (Watanabe et al., 2014).

Phosphorescence Properties

Arylboronic esters, generally used in Suzuki-Miyaura cross-coupling, demonstrate room-temperature phosphorescence in the solid state. This property is intriguing since it contradicts the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups for efficient generation of a triplet excited state (Shoji et al., 2017).

Polymer Chemistry

In the synthesis of π-conjugated polymers, these compounds facilitate the Suzuki-Miyaura coupling polymerization, resulting in high-molecular-weight polymers with boronic acid (ester) moieties at both ends. This process contradicts Flory's principle, indicating a unique polycondensation behavior (Nojima et al., 2016).

Safety and Hazards

While specific safety data for 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester is not available, general precautions for handling boronic acid esters include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

特性

IUPAC Name |

[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMSQZHEQIAFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2611865.png)

![2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2611870.png)

![N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide](/img/structure/B2611871.png)

![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/no-structure.png)

![Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2611877.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2611878.png)